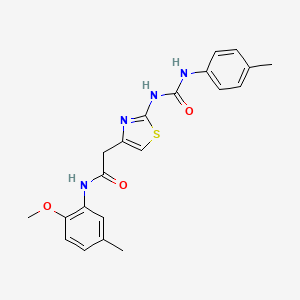
N-(2-methoxy-5-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-5-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known as MTUA, is a synthetic compound that has gained attention in the scientific community for its potential use in medical research. MTUA is a thiazole-based compound that has been synthesized through a series of chemical reactions.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Synthetic derivatives related to "N-(2-methoxy-5-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide" have been investigated for their antimicrobial and antifungal activities. For instance, novel thiazole derivatives have shown significant anti-bacterial and anti-fungal activities, highlighting the compound's potential in combating microbial infections (Saravanan et al., 2010).
Anticancer and Antiviral Activities
Another significant application is in the field of cancer and viral research. Certain derivatives have demonstrated selective inhibition of leukemia cell lines and potent activity against specific virus strains, indicating their potential as therapeutic agents for cancer and viral infections (Havrylyuk et al., 2013).
Enzyme Inhibition
The compound and its derivatives also show promise in enzyme inhibition. For example, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide derivatives have been found to significantly inhibit urease activity, suggesting potential applications in treating diseases related to urease (Gull et al., 2016).
Chemical Synthesis and Characterization
On the chemical synthesis front, these compounds are synthesized through various chemical reactions, offering insights into novel synthetic routes that can be exploited for the development of new drugs and materials (Crane et al., 2004).
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-4-7-15(8-5-13)22-20(27)25-21-23-16(12-29-21)11-19(26)24-17-10-14(2)6-9-18(17)28-3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSLSUOGUSDHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

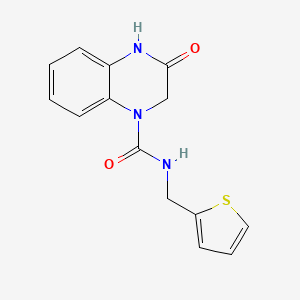

methyl]carbamate](/img/structure/B2732275.png)
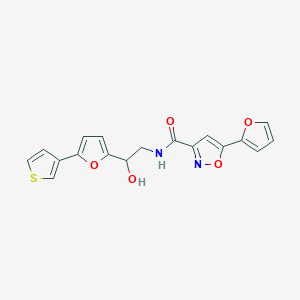
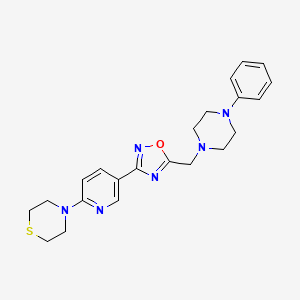
![Ethyl 6-({4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2732279.png)
![1,4-Dioxaspiro[4.4]nonan-7-ol](/img/structure/B2732285.png)
![2-[4-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperazin-1-yl]-N-phenylacetamide](/img/structure/B2732287.png)

![methyl 6-chloro-3-{[3-(4H-1,2,4-triazol-3-yl)phenyl]sulfamoyl}pyridine-2-carboxylate](/img/structure/B2732289.png)

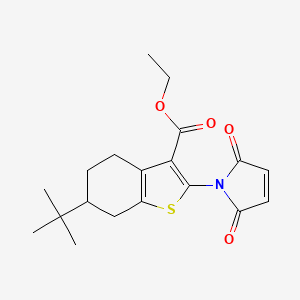

![3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/no-structure.png)